hydrogen carbonate;lead(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

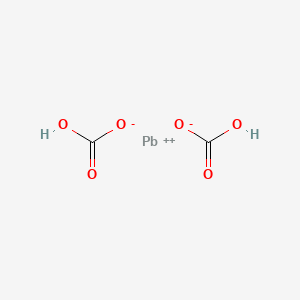

hydrogen carbonate;lead(2+), also known as lead(II) carbonate, is a chemical compound with the formula PbCO₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(II) carbonate can be synthesized through the reaction of lead(II) acetate with sodium carbonate or by the reaction of lead(II) nitrate with sodium carbonate. The reaction conditions typically involve mixing aqueous solutions of the reactants at room temperature, followed by filtration and drying of the precipitate.

Industrial Production Methods

In industrial settings, lead(II) carbonate is produced by passing carbon dioxide through a solution of lead(II) acetate or lead(II) nitrate. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of lead(II) carbonate.

Chemical Reactions Analysis

Types of Reactions

Lead(II) carbonate undergoes several types of chemical reactions, including:

Decomposition: When heated, lead(II) carbonate decomposes to form lead(II) oxide and carbon dioxide.

Reaction with Acids: It reacts with acids to form lead(II) salts and carbon dioxide.

Reaction with Alkalis: It reacts with alkalis to form lead(II) hydroxide and carbonates.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with lead(II) carbonate.

Alkalis: Sodium hydroxide and potassium hydroxide are used in reactions with lead(II) carbonate.

Major Products Formed

Decomposition: Lead(II) oxide and carbon dioxide.

Reaction with Acids: Lead(II) chloride, lead(II) sulfate, and lead(II) nitrate.

Reaction with Alkalis: Lead(II) hydroxide and carbonates.

Scientific Research Applications

Lead(II) carbonate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.

Biology: Studied for its effects on biological systems and its potential toxicity.

Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.

Mechanism of Action

The mechanism of action of lead(II) carbonate involves its interaction with biological molecules and cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The compound can also disrupt the function of cellular membranes and proteins, leading to toxic effects.

Comparison with Similar Compounds

Similar Compounds

Lead(II) acetate: Soluble in water and used in various chemical reactions.

Lead(II) nitrate: Soluble in water and used as a precursor in the synthesis of other lead compounds.

Lead(II) oxide: Formed by the decomposition of lead(II) carbonate and used in the production of lead-acid batteries.

Uniqueness

Lead(II) carbonate is unique due to its insolubility in water and its ability to decompose upon heating to form lead(II) oxide and carbon dioxide. This property makes it useful in applications where controlled release of carbon dioxide is required.

Properties

CAS No. |

13468-91-2 |

|---|---|

Molecular Formula |

C2H2O6P |

Molecular Weight |

329 g/mol |

IUPAC Name |

hydrogen carbonate;lead(2+) |

InChI |

InChI=1S/2CH2O3.Pb/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

SLOUVJLCTABERO-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.